Methyl 3-amino-4-bromo-2-fluorobenzoate
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Overview
Description
Methyl 3-amino-4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and fluoro groups, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to obtain 4-bromo-2-fluorobenzoic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 4-bromo-2-fluorobenzoate . The final step involves the nitration of Methyl 4-bromo-2-fluorobenzoate followed by reduction to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as nitric acid.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of this compound from its nitro precursor.
Oxidation: Formation of nitro derivatives from the amino compound.
Scientific Research Applications
Methyl 3-amino-4-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-2-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its amino, bromo, and fluoro groups, affecting molecular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the amino group.
Methyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the amino group and has different substitution positions.
Methyl 3-amino-4-fluorobenzoate: Similar structure but lacks the bromo group.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 |
InChI Key |
AOVHQOUMDKQGIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)N)F |
Origin of Product |
United States |
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